An In-depth Technical Guide on the Structure Elucidation of 2,3-Dihydro-1H-benzo[d]imidazo[1,2-a]imidazole
An In-depth Technical Guide on the Structure Elucidation of 2,3-Dihydro-1H-benzo[d]imidazo[1,2-a]imidazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structure elucidation of the heterocyclic compound 2,3-Dihydro-1H-benzo[d]imidazo[1,2-a]imidazole. This document details the synthetic methodologies, spectroscopic analyses, and potential biological significance of this scaffold, presenting data in a clear and accessible format for researchers in medicinal chemistry and drug development.
Introduction
2,3-Dihydro-1H-benzo[d]imidazo[1,2-a]imidazole is a rigid, tricyclic heterocyclic compound with the molecular formula C₉H₉N₃ and a molecular weight of 159.19 g/mol . Its structure, characterized by the fusion of a benzimidazole and a dihydroimidazole ring, presents a unique three-dimensional architecture that is of significant interest in medicinal chemistry. The benzo[d]imidazo[1,2-a]imidazole core has been identified as a privileged scaffold in the development of selective inhibitors for transient receptor potential melastatin 2 (TRPM2), an ion channel implicated in various pathological conditions such as ischemia-reperfusion injury, inflammation, and neurodegenerative diseases[1]. This guide will focus on the key aspects of its synthesis and structural characterization.
Synthesis of 2,3-Dihydro-1H-benzo[d]imidazo[1,2-a]imidazole
The synthesis of the 2,3-Dihydro-1H-benzo[d]imidazo[1,2-a]imidazole core can be achieved through a solvent- and catalyst-free reaction between o-phenylenediamines and acyclic ketones, representing an environmentally friendly approach to this class of compounds[2][3]. While a specific protocol for the parent compound is not explicitly detailed in the cited literature, a general and adaptable experimental procedure is provided below.
Experimental Protocol: General Synthesis
This protocol is adapted from the general method for the synthesis of 2,3-dihydro-1H-benzo[d]imidazoles[2][3].
Materials:
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o-Phenylenediamine
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1,3-Dichloroacetone
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Mortar and pestle
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Acetone
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Silica gel for column chromatography
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Hexane
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Ethyl acetate
Procedure:
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In a mortar, combine o-phenylenediamine (1 mmol) and 1,3-dichloroacetone (2 mmol).
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Grind the reactants together at room temperature (20 °C) using the pestle.
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Monitor the reaction progress by Thin Layer Chromatography (TLC).
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For less reactive substituted o-phenylenediamines, the reaction mixture can be transferred to a sealed tube and heated to 60 °C in an oil bath.
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Upon completion of the reaction, add a small amount of acetone to dissolve the residue.
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The crude product is then purified by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the desired 2,3-Dihydro-1H-benzo[d]imidazo[1,2-a]imidazole.
Structure Elucidation
The structural confirmation of 2,3-Dihydro-1H-benzo[d]imidazo[1,2-a]imidazole relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Spectroscopic Data
Table 1: Predicted and Analogous Spectroscopic Data for 2,3-Dihydro-1H-benzo[d]imidazo[1,2-a]imidazole
| Technique | Data Type | Expected/Analogous Values | Reference |
| ¹H NMR | Chemical Shift (δ) | Aromatic protons: ~7.0-7.8 ppm (m); Dihydroimidazole protons (CH₂): ~3.0-4.5 ppm (t) | Inferred from[4][5][6] |
| ¹³C NMR | Chemical Shift (δ) | Aromatic carbons: ~110-150 ppm; Dihydroimidazole carbons (CH₂): ~20-50 ppm; Quaternary carbon (C=N): ~160 ppm | Inferred from[4][5][6] |
| HRMS | m/z | Calculated for C₉H₉N₃ [M+H]⁺: 160.0869 |
Note: The predicted chemical shifts are based on the analysis of structurally similar compounds and standard chemical shift ranges. Experimental verification is required for precise assignments.
Experimental Protocols for Spectroscopic Analysis
3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
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Instrumentation: A 400 MHz or 500 MHz NMR spectrometer.
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Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
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¹H NMR Acquisition: Acquire a one-dimensional proton NMR spectrum with standard parameters. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
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¹³C NMR Acquisition: Acquire a one-dimensional carbon NMR spectrum with proton decoupling. Chemical shifts are reported in ppm relative to the solvent peak.
3.2.2. High-Resolution Mass Spectrometry (HRMS)
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Instrumentation: A time-of-flight (TOF) or Orbitrap mass spectrometer.
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Ionization Method: Electrospray ionization (ESI) is commonly used for this class of compounds.
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Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).
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Data Acquisition: Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺. The high-resolution data allows for the determination of the elemental composition.
Potential Biological Significance and Signaling Pathway
Derivatives of the benzo[d]imidazo[1,2-a]imidazole scaffold have been identified as potent and selective inhibitors of the Transient Receptor Potential Melastatin 2 (TRPM2) ion channel[1]. TRPM2 is a non-selective cation channel that plays a crucial role in cellular responses to oxidative stress and is implicated in a variety of diseases.
TRPM2 Inhibition Signaling Pathway
The inhibition of the TRPM2 channel by benzo[d]imidazo[1,2-a]imidazole derivatives represents a promising therapeutic strategy. The proposed mechanism of action involves the modulation of intracellular calcium levels, which are pathologically elevated upon TRPM2 activation by agents such as hydrogen peroxide (H₂O₂) and ADP-ribose.
Caption: Proposed mechanism of TRPM2 channel inhibition.
Experimental and Logical Workflows
The process of elucidating the structure of 2,3-Dihydro-1H-benzo[d]imidazo[1,2-a]imidazole follows a logical progression from synthesis to detailed characterization.
Synthesis and Purification Workflow
Caption: Workflow for the synthesis and purification.
Structure Elucidation Workflow
References
- 1. Design, synthesis and biological activities of benzo[d]imidazo[1,2-a]imidazole derivatives as TRPM2-specfic inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Solvent- and catalyst-free synthesis of 2,3-dihydro-1H-benzo[d]imidazoles - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. rsc.org [rsc.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. rsc.org [rsc.org]
- 6. <sup>1</sup>H and <sup>13</sup>C NMR spectra of condensed benzimidazole and imidazobenzodiazepines - Arabian Journal of Chemistry [arabjchem.org]
